molecular formula C17H21NO5S B2934136 N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034378-27-1

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2934136
CAS RN: 2034378-27-1
M. Wt: 351.42
InChI Key: QMNBBIHQEYLBQY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a methoxy group, a methylsulfonyl group, and an amide group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution, condensation reactions, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the furan ring, a five-membered aromatic ring, could impart stability to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the furan ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the functional groups present, and their arrangement. For example, the presence of polar functional groups like the amide and the sulfonyl group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemistry

  • 2,3-Dibromo-1-(phenylsulfonyl)-1-propene is a versatile reagent for synthesizing furans and cyclopentenones, which could be related to the synthesis of compounds like N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (Watterson et al., 2003).
  • N-phenyl-3-(phenylsulfonyl)propanamide and its derivatives play a role in synthesizing 5-alkyl-2(5H)-furanones, which are significant in various chemical processes (Tanaka et al., 1984).

Photochemical and Physical Properties

  • Studies on chalcone derivatives, including furan compounds, have shown notable photophysical properties, which could be relevant to the study of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (Bangal et al., 1996).

Biological Activity

  • Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which could be structurally related to N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, have shown promising antioxidant and anticancer activity (Tumosienė et al., 2020).

Chemical Reactions and Mechanisms

  • The Diels-Alder cycloaddition reaction of substituted furans can provide insights into the reactivity of furan-based compounds like N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (Arjona et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-22-16(15-4-3-11-23-15)12-18-17(19)10-7-13-5-8-14(9-6-13)24(2,20)21/h3-6,8-9,11,16H,7,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBBIHQEYLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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